molecular formula C8H13NS B2466198 Propan-2-yl(thiophen-2-ylmethyl)amine CAS No. 259655-05-5

Propan-2-yl(thiophen-2-ylmethyl)amine

Cat. No.: B2466198
CAS No.: 259655-05-5
M. Wt: 155.26
InChI Key: SUZIRJQKJYVJCT-UHFFFAOYSA-N
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Description

Propan-2-yl(thiophen-2-ylmethyl)amine, also known as N-(2-thienylmethyl)-2-propanamine, is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propan-2-yl group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl(thiophen-2-ylmethyl)amine typically involves the reaction of thiophene-2-carbaldehyde with isopropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of thiophene-2-carbaldehyde is reduced to an amine in the presence of isopropylamine and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl(thiophen-2-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl(thiophen-2-ylmethyl)amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene ring and amine group. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simple five-membered ring containing sulfur.

    Thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde group.

    Tetrahydrothiophene: A fully saturated thiophene ring.

Uniqueness

Propan-2-yl(thiophen-2-ylmethyl)amine is unique due to the presence of both a thiophene ring and a propan-2-yl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZIRJQKJYVJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259655-05-5
Record name (propan-2-yl)(thiophen-2-ylmethyl)amine
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